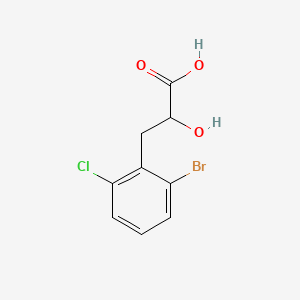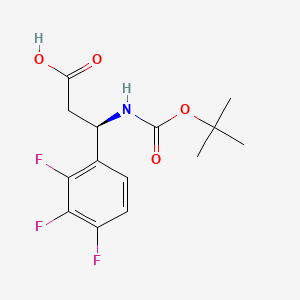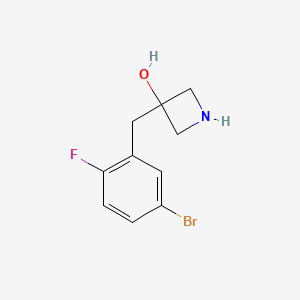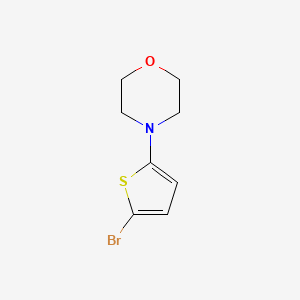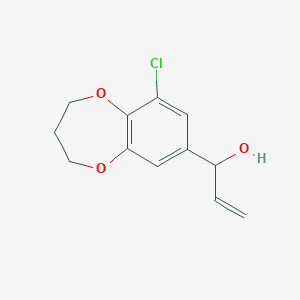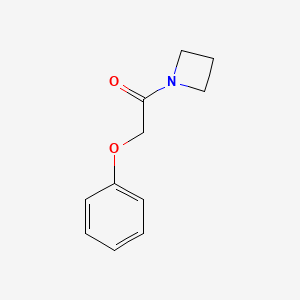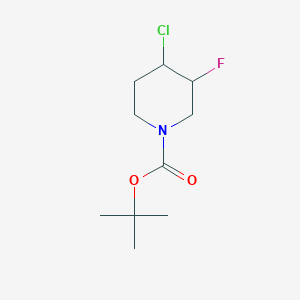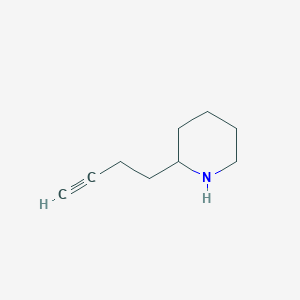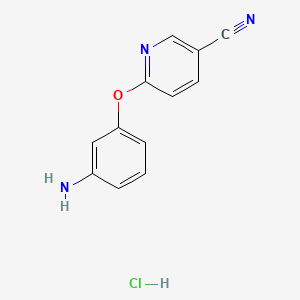![molecular formula C16H19NO3 B13547930 benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13547930.png)
benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate is a complex organic compound that features a unique bicyclo[1.1.1]pentane core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensional shape, which can impart unique properties to the molecules that contain it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at specific positions. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods allow for the introduction of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of photoredox and N-heterocyclic carbene catalysis has been reported for the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane derivatives under mild conditions . These methods are advantageous due to their operational simplicity and high atom economy.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution. The bicyclo[1.1.1]pentane core is known for its stability, but the functional groups attached to it can participate in a range of reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation of the oxetane ring may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, potentially improving the pharmacokinetic properties of therapeutic agents.
Materials Science: The rigidity and three-dimensional shape of the bicyclo[1.1.1]pentane core can be utilized in the design of novel materials with specific mechanical and electronic properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity by providing a rigid and well-defined three-dimensional structure .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound features a similar bicyclo[1.1.1]pentane core but with different substituents, leading to distinct chemical and biological properties.
3-(oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: Another compound with a bicyclo[1.1.1]pentane core, but with a carboxylic acid functional group, which can participate in different types of chemical reactions.
Uniqueness
Benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate is unique due to the presence of both the oxetane ring and the bicyclo[1.1.1]pentane core. This combination of structural features can impart unique properties, such as enhanced stability and specific reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
benzyl N-[3-(oxetan-3-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C16H19NO3/c18-14(20-6-12-4-2-1-3-5-12)17-16-9-15(10-16,11-16)13-7-19-8-13/h1-5,13H,6-11H2,(H,17,18) |
InChI Key |
REUOWTKKLUUTKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C23CC(C2)(C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


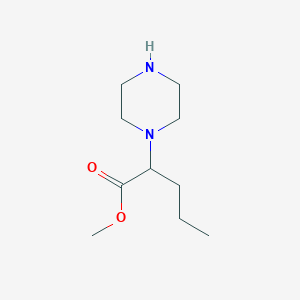
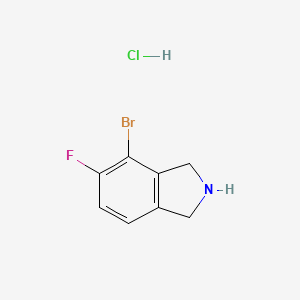
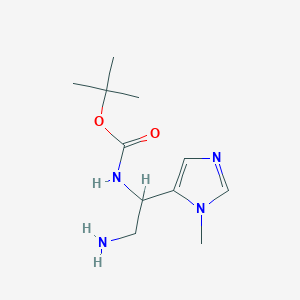
![cis-5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13547873.png)
